Enolicam sodium anhydrous

Description

Enolicam sodium anhydrous is a sodium salt derivative of enolic acid, characterized by the molecular formula C₁₅H₁₃N₂NaO₄ and a molecular weight of 308.27 g/mol. Its structural features include a fused bicyclic system with a sodium ion coordinated to the enolate oxygen, as depicted in its SMILES notation: [Na+].O=C1C=CC@HC3=CC=CC=C3N2C1=O . Key identifiers include:

- InChIKey: VQYXKWKOTJAORX-QHCPKFOISA-M

- CAS Registry Number: Not explicitly provided in the evidence, but referenced as a distinct compound in chemical databases.

Structure

3D Structure of Parent

Properties

CAS No. |

59756-39-7 |

|---|---|

Molecular Formula |

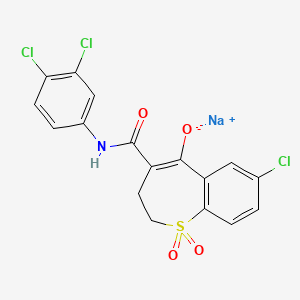

C17H11Cl3NNaO4S |

Molecular Weight |

454.7 g/mol |

IUPAC Name |

sodium;7-chloro-4-[(3,4-dichlorophenyl)carbamoyl]-1,1-dioxo-2,3-dihydro-1λ6-benzothiepin-5-olate |

InChI |

InChI=1S/C17H12Cl3NO4S.Na/c18-9-1-4-15-12(7-9)16(22)11(5-6-26(15,24)25)17(23)21-10-2-3-13(19)14(20)8-10;/h1-4,7-8,22H,5-6H2,(H,21,23);/q;+1/p-1 |

InChI Key |

DBAQZKACATZPLT-UHFFFAOYSA-M |

Canonical SMILES |

C1CS(=O)(=O)C2=C(C=C(C=C2)Cl)C(=C1C(=O)NC3=CC(=C(C=C3)Cl)Cl)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of enolicam sodium anhydrous involves several key steps:

Oxidation: The oxidation of 7-chloro-5-hydroxy-2,3-dihydro-1-benzothiepin with hydrogen peroxide in acetic acid-water mixture produces 7-chloro-5-hydroxy-2,3-dihydro-1-benzothiepin-1,1-dioxide.

Reaction with Pyrrolidine: This intermediate is then reacted with pyrrolidine and p-toluenesulfonic acid in refluxing benzene to form 7-chloro-5-pyrrolidino-2,3-dihydro-1-benzothiepin-1,1-dioxide.

Condensation: The condensation of this compound with 3,4-dichlorophenyl isocyanate in hot tetrahydrofuran (THF) yields N-(3,4-dichlorophenyl)-7-chloro-5-pyrrolidino-2,3-dihydro-1-benzothiepin-4-carboxamide-1,1-dioxide.

Hydrolysis: Finally, hydrolysis with hydrochloric acid in refluxing ethanol-water mixture produces this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and scalability.

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions, particularly in the presence of hydrogen peroxide.

Substitution: The compound can participate in substitution reactions, especially with isocyanates and amines.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide in acetic acid-water mixture.

Substitution Reagents: Pyrrolidine, p-toluenesulfonic acid, and 3,4-dichlorophenyl isocyanate.

Reaction Conditions: Refluxing in solvents like benzene and THF.

Major Products:

Oxidation Product: 7-chloro-5-hydroxy-2,3-dihydro-1-benzothiepin-1,1-dioxide.

Substitution Product: N-(3,4-dichlorophenyl)-7-chloro-5-pyrrolidino-2,3-dihydro-1-benzothiepin-4-carboxamide-1,1-dioxide.

Scientific Research Applications

Enolicam sodium anhydrous has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying oxidation and substitution reactions.

Biology: Investigated for its anti-inflammatory properties and ability to trap oxygen radicals.

Medicine: Explored for its potential in treating conditions like osteoarthritis and traumatic shock.

Industry: Utilized in the development of anti-inflammatory drugs and as a reference standard in pharmaceutical research

Mechanism of Action

Enolicam sodium anhydrous exerts its effects by inhibiting both cyclooxygenase and lipoxygenase enzymes. This dual inhibition reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Additionally, its ability to trap oxygen radicals helps in mitigating oxidative stress, contributing to its anti-inflammatory and protective effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sodium-based anhydrous compounds are selected for comparison based on functional or structural parallels:

Sodium Sulfate Anhydrous (Na₂SO₄)

- Molecular Weight : 142.04 g/mol

- CAS Number : 7757-82-6

- Primary Use : Pharmaceutical excipient, laboratory reagent, and desiccant .

Comparison with Enolicam Sodium Anhydrous:

| Property | This compound | Sodium Sulfate Anhydrous |

|---|---|---|

| Chemical Class | Organic sodium salt | Inorganic sulfate salt |

| Therapeutic Use | Likely NSAID (inferred) | Excipient/desiccant |

| Hazard Profile | Not specified | Non-hazardous |

| Solubility | Likely polar organic | Highly water-soluble |

Sodium Sulfite Anhydrous (Na₂SO₃)

- Molecular Weight : 126.04 g/mol

- CAS Number : 7757-83-7

- Primary Use : Antioxidant in pharmaceuticals, food preservative, and laboratory reagent .

- Safety Profile: Releases toxic SO₂ gas upon acid contact; non-hazardous under standard conditions .

Comparison with this compound:

| Property | This compound | Sodium Sulfite Anhydrous |

|---|---|---|

| Reactivity | Stable in anhydrous form | Reactive with acids |

| Biological Role | Likely bioactive | Antioxidant/industrial |

| Environmental Impact | Unspecified | Toxic to aquatic life |

Key Distinction: Enolicam’s complex organic structure contrasts with sodium sulfite’s simple inorganic composition, limiting direct functional overlap .

Sodium Dihydrogen Phosphate Anhydrous (NaH₂PO₄)

- Molecular Weight : 119.98 g/mol

- CAS Number : 7558-80-7

- Primary Use : Buffer in pharmaceuticals, food additive .

- Safety Profile : Causes eye irritation (GHS Category 2B) .

Comparison with this compound:

| Property | This compound | Sodium Dihydrogen Phosphate |

|---|---|---|

| pH Interaction | Likely pH-sensitive | Buffering agent (pH 4–9) |

| Toxicity | Unspecified | Eye irritant (H320) |

| Application | Therapeutic (assumed) | Stabilizer/buffer |

Key Distinction: Enolicam’s structure suggests targeted biological activity, whereas sodium dihydrogen phosphate serves auxiliary roles in formulations .

Q & A

Q. How should orthogonal experimental designs be applied to optimize the synthesis of this compound while minimizing hydrate formation?

- Methodological Answer : Use a four-factor orthogonal array (e.g., temperature, reaction time, solvent ratio, drying method) to test interactions. For example, vary drying temperatures (40°C–100°C) and vacuum pressures (0.1–1.0 bar). Analyze hydrate content via TGA and XRD. Statistical tools like ANOVA can identify significant factors, as demonstrated in geopolymer composite studies for anhydrous sodium metasilicate .

Q. What statistical approaches resolve contradictions in reported pharmacological activity data for this compound across studies?

- Methodological Answer : Apply meta-analysis to aggregate data, adjusting for covariates (e.g., assay type, cell lines). Use Bland-Altman plots to assess inter-study variability. Address confounding variables (e.g., impurity profiles) by re-analyzing raw datasets, as recommended in methodological guidelines for data integrity .

Q. How can researchers ensure reproducibility of this compound synthesis protocols across laboratories?

- Methodological Answer : Publish detailed step-by-step protocols with exact equipment specifications (e.g., rotary evaporator models, vacuum settings). Include raw data and calibration curves in supplementary materials. Follow the Beilstein Journal’s standards for experimental reproducibility, emphasizing transparency in reagent sourcing and characterization .

Q. What mechanistic studies are recommended to investigate the degradation pathways of this compound under accelerated stability conditions?

- Methodological Answer : Expose samples to elevated humidity (75% RH) and temperatures (40°C) in stability chambers. Monitor degradation products via LC-MS and Fourier-transform infrared spectroscopy (FTIR). Compare degradation kinetics with anhydrous sodium sulfate, which forms decahydrate under similar conditions, to infer mechanistic parallels .

Q. How can computational modeling predict the interaction of this compound with biological targets, and what experimental validations are required?

- Methodological Answer : Perform molecular docking studies using software like AutoDock Vina to simulate binding affinities. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Cross-reference with structural data from analogous anhydrous pharmaceuticals to refine models .

Key Considerations for Researchers

- Data Integrity : Archive raw datasets and instrument calibration logs to facilitate peer validation .

- Method Transparency : Document deviations from protocols, as seen in sodium sulfate anhydrous safety guidelines .

- Interdisciplinary Validation : Collaborate with computational chemists and pharmacologists to bridge in silico and experimental findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.